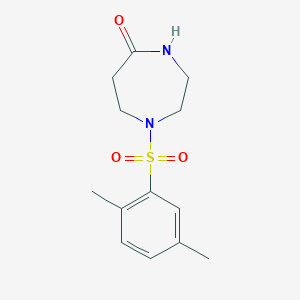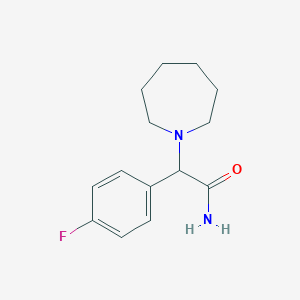
2-(Azepan-1-yl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-1-yl)-2-(4-fluorophenyl)acetamide, commonly known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, anxiety disorders, and fibromyalgia. It is a GABA analog that binds to the alpha-2-delta subunit of voltage-gated calcium channels, which results in the reduction of neurotransmitter release. Pregabalin was first approved by the US Food and Drug Administration (FDA) in 2004 and has since become a widely used medication.
作用機序
Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels, which results in the reduction of neurotransmitter release. This leads to the reduction of pain signals and the calming of overactive nerve cells, which can result in the reduction of anxiety symptoms.
Biochemical and Physiological Effects:
Pregabalin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of several neurotransmitters, including glutamate, substance P, and noradrenaline. Additionally, Pregabalin has been found to increase the levels of GABA, a neurotransmitter that has a calming effect on the brain.
実験室実験の利点と制限
Pregabalin has several advantages for lab experiments. It is a well-studied medication that has been extensively tested for its efficacy and safety. Additionally, it has a well-established mechanism of action, which makes it a useful tool for studying the nervous system.
However, there are also some limitations to using Pregabalin in lab experiments. For example, it can be difficult to determine the optimal dosage for a particular experiment. Additionally, Pregabalin can have a number of side effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on Pregabalin. One area of interest is the use of Pregabalin in the treatment of other conditions, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, there is ongoing research into the long-term effects of Pregabalin use, particularly with regard to its potential for dependence and withdrawal.
Another area of interest is the development of new medications that target the same alpha-2-delta subunit of voltage-gated calcium channels as Pregabalin. These medications may have improved efficacy or fewer side effects compared to Pregabalin.
Conclusion:
Pregabalin is a well-studied medication that has been shown to be effective in treating a variety of conditions, including neuropathic pain, anxiety disorders, and fibromyalgia. Its mechanism of action, which involves binding to the alpha-2-delta subunit of voltage-gated calcium channels, has been well-established. While there are some limitations to using Pregabalin in lab experiments, it remains a useful tool for studying the nervous system. Future research may focus on the use of Pregabalin in the treatment of other conditions or the development of new medications that target the same mechanism of action.
合成法
The synthesis of Pregabalin involves the reaction of 4-fluorobenzyl cyanide with 2-aminohexanoic acid in the presence of a reducing agent. The reaction results in the formation of Pregabalin as a white solid, which is then purified through recrystallization.
科学的研究の応用
Pregabalin has been extensively studied for its therapeutic potential in various conditions. It is commonly used to treat neuropathic pain, which is a type of chronic pain that occurs due to nerve damage. Pregabalin has been shown to be effective in reducing neuropathic pain in patients with conditions such as diabetic neuropathy, post-herpetic neuralgia, and spinal cord injury.
Pregabalin has also been studied for its efficacy in treating anxiety disorders. It has been shown to be effective in reducing symptoms of generalized anxiety disorder, social anxiety disorder, and panic disorder. Additionally, Pregabalin has been found to be effective in treating fibromyalgia, a chronic pain condition that is characterized by widespread pain, fatigue, and sleep disturbances.
特性
IUPAC Name |
2-(azepan-1-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-12-7-5-11(6-8-12)13(14(16)18)17-9-3-1-2-4-10-17/h5-8,13H,1-4,9-10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOJUEDGJWSZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(C2=CC=C(C=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-2-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2,5-difluorobenzamide](/img/structure/B7462223.png)
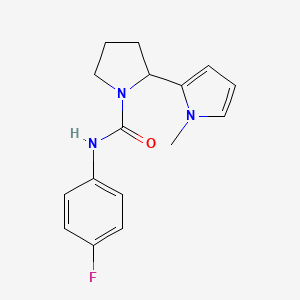
![N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B7462237.png)

![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)

![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
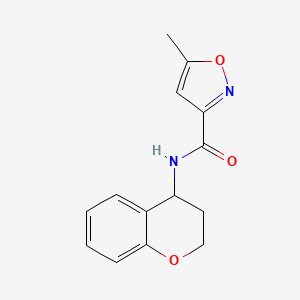
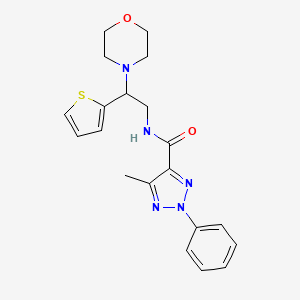
![3-[[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462316.png)
![1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7462324.png)
![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)
